molecular formula C10H11ClN2O4 B1432175 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate CAS No. 1373233-02-3

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate

Cat. No. B1432175
M. Wt: 258.66 g/mol
InChI Key: DKEWAMRUBCMPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate, also known as DCPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. This compound belongs to the family of pyridine derivatives and has been synthesized through various methods. In

Mechanism Of Action

The exact mechanism of action of 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate is not fully understood. However, it has been suggested that 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate may act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.

Biochemical And Physiological Effects

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has been shown to have a number of biochemical and physiological effects. In animal studies, 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has been found to increase the levels of GABA and glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has several advantages for use in lab experiments, including its ease of synthesis and its well-characterized pharmacological effects. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate. One area of research is the development of more potent and selective 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate and its effects on the brain and behavior.
Conclusion:
In conclusion, 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate is a chemical compound with potential pharmacological applications as an anticonvulsant, anxiolytic, and antidepressant agent. Its ease of synthesis and well-characterized pharmacological effects make it a useful tool for scientific research. Further research is needed to fully understand the mechanism of action of 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate and its potential use in the treatment of neurological disorders.

Scientific Research Applications

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has been shown to have potential pharmacological applications, including its use as an anticonvulsant, anxiolytic, and antidepressant agent. In animal studies, 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has been found to have anticonvulsant effects comparable to those of commonly used antiepileptic drugs. Additionally, 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-16-9(14)7(10(15)17-2)8-6(12)3-5(11)4-13-8/h3-4,7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEWAMRUBCMPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate
Reactant of Route 2
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate
Reactant of Route 5
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate
Reactant of Route 6
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.